molecular formula C8H14Cl2N2O B6353986 3-Amino-3-pyridin-3-yl-propan-1-ol dihydrochloride CAS No. 1171991-27-7

3-Amino-3-pyridin-3-yl-propan-1-ol dihydrochloride

Cat. No. B6353986
CAS RN: 1171991-27-7
M. Wt: 225.11 g/mol
InChI Key: RJHMTAIPMNLGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-pyridin-3-yl-propan-1-ol dihydrochloride is a chemical compound of the pyridine family, which is an important component of many drugs, pesticides, and other compounds used in scientific research. It is a colorless, water-soluble crystalline solid with a melting point of 178-180°C and a molecular weight of 131.2 g/mol. The compound has a variety of applications in the scientific research field, including synthesis and drug design. It is also used in the synthesis of other compounds, such as pyridone and pyridinium salts.

Mechanism of Action

3-Amino-3-pyridin-3-yl-propan-1-ol dihydrochloride is a weak base and can act as a proton acceptor in aqueous solutions. The compound is also capable of forming hydrogen bonds with other molecules, which can be used to stabilize the structure of the molecule. Additionally, the compound can act as a nucleophile, which can be used to form covalent bonds with other molecules.
Biochemical and Physiological Effects
This compound has been found to have no significant biochemical or physiological effects on humans or other organisms. The compound is not known to be toxic, and it is not known to be a carcinogen.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Amino-3-pyridin-3-yl-propan-1-ol dihydrochloride in laboratory experiments include its low cost and its water solubility. Additionally, the compound is relatively stable in aqueous solutions and can be stored for long periods of time without significant degradation. The main limitation of the compound is that it must be used in an inert atmosphere, as it is sensitive to oxygen and light.

Future Directions

The future directions for research involving 3-Amino-3-pyridin-3-yl-propan-1-ol dihydrochloride include further investigation of its use in the synthesis of peptides and other molecules for drug design and drug delivery. Additionally, further research into its use in the synthesis of other compounds, such as amides, esters, and nitriles, could lead to the development of new compounds with potential therapeutic applications. Finally, further research into the biochemical and physiological effects of the compound could lead to the development of new drugs or pesticides.

Synthesis Methods

3-Amino-3-pyridin-3-yl-propan-1-ol dihydrochloride can be synthesized in a two-step process. The first step involves the reaction of pyridine-3-carboxaldehyde and 3-aminopropionitrile in an aqueous solution at pH 7. The second step involves the addition of hydrochloric acid to the reaction mixture to form the desired product. The reaction is carried out in an inert atmosphere, and the product is isolated by filtration.

Scientific Research Applications

3-Amino-3-pyridin-3-yl-propan-1-ol dihydrochloride is used in a variety of scientific research applications. It is used in the synthesis of pyridone and pyridinium salts, which are important components of many drugs, pesticides, and other compounds used in research. It is also used in the synthesis of peptides and other molecules that are used in drug design and drug delivery. Additionally, it is used in the synthesis of a variety of other compounds, such as amides, esters, and nitriles.

properties

IUPAC Name

3-amino-3-pyridin-3-ylpropan-1-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c9-8(3-5-11)7-2-1-4-10-6-7;;/h1-2,4,6,8,11H,3,5,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHMTAIPMNLGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CCO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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